molecular formula C7H5BrN2O B12363015 6-Bromo-1,6-dihydrobenzimidazol-2-one

6-Bromo-1,6-dihydrobenzimidazol-2-one

Cat. No.: B12363015
M. Wt: 213.03 g/mol
InChI Key: DQVHEDPCPANNCC-UHFFFAOYSA-N
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Description

6-Bromo-1,6-dihydrobenzimidazol-2-one is a halogenated heterocyclic compound featuring a benzimidazolone core (a fused benzene and imidazolone ring system) with a bromine substituent at position 4. The imidazolone moiety introduces an electron-withdrawing ketone group, which influences the compound’s electronic properties and reactivity. Potential applications of such brominated heterocycles span medicinal chemistry (e.g., antimicrobial agents) and materials science, though specific data for 6-bromo-1,6-dihydrobenzimidazol-2-one remain unexplored in the provided literature.

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

6-bromo-1,6-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-4H,(H,10,11)

InChI Key

DQVHEDPCPANNCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC2=CC1Br

Origin of Product

United States

Preparation Methods

The synthesis of 6-Bromo-1,6-dihydrobenzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method includes the reaction of benzimidazole with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure the selective bromination at the 6th position.

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. These methods often utilize automated systems to precisely control the addition of reagents and maintain optimal reaction conditions.

Chemical Reactions Analysis

6-Bromo-1,6-dihydrobenzimidazol-2-one undergoes various chemical reactions, including:

  • Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Oxidation and Reduction: : The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives. Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4) are commonly used.

  • Cyclization Reactions: : The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and conditions to achieve the desired ring closure.

Scientific Research Applications

6-Bromo-1,6-dihydrobenzimidazol-2-one has a wide range of scientific research applications:

  • Medicinal Chemistry: : Benzimidazole derivatives, including 6-Bromo-1,6-dihydrobenzimidazol-2-one, are studied for their potential as therapeutic agents. They exhibit various pharmacological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Biological Studies: : The compound is used in biological research to study its effects on cellular processes and molecular pathways. It serves as a tool compound to investigate the role of specific proteins and enzymes in disease mechanisms.

  • Industrial Applications: : In industry, benzimidazole derivatives are utilized as corrosion inhibitors, antioxidants, and stabilizers in various formulations. They are also employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-Bromo-1,6-dihydrobenzimidazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues. These interactions can trigger downstream signaling pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 6-bromo-1,6-dihydrobenzimidazol-2-one and related brominated heterocycles:

Compound Name Core Structure Substituents Reactivity in Cross-Coupling Biological Activity Reference
6-Bromo-1,6-dihydrobenzimidazol-2-one Benzimidazolone Br at position 6, ketone at position 2 Inferred reactivity due to EWG (ketone) Not reported (potential antimicrobial activity inferred) -
6-Bromo-1,4-dimethyl-9H-carbazole (4) Carbazole Br at 6, Me at 1 and 4 Ineffective under standard conditions Not reported
6-Bromo-1,4-dimethyl-3-nitro-9H-carbazole (6) Carbazole Br at 6, Me at 1 and 4, NO₂ at 3 Successful cross-coupling (72–75% yield) Not reported
6-Bromo-1H-indole-3-carboxylic acid methyl ester (7) Indole Br at 6, COOMe at 3 Not reported Weak anti-Staphylococcus epidermidis (MIC > 100 µg/mL)
5,6-Dibromo-2-chloro-1H-benzimidazole Benzimidazole Br at 5 and 6, Cl at 2 Not reported Safety data available (GHS hazard classification)

Reactivity in Cross-Coupling Reactions

The electron-withdrawing ketone group in 6-bromo-1,6-dihydrobenzimidazol-2-one likely enhances its reactivity in palladium-catalyzed cross-coupling reactions, akin to the nitro group in 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (6), which enabled successful Suzuki-Miyaura coupling (yields: 72–75%) . This underscores the critical role of substituents in modulating electronic effects for cross-coupling efficacy.

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